Ketorfanol

Description

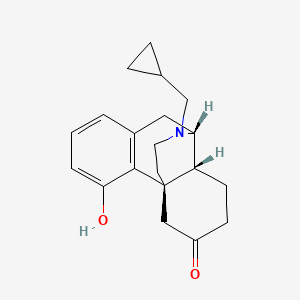

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-15-6-7-16-17-10-14-2-1-3-18(23)19(14)20(16,11-15)8-9-21(17)12-13-4-5-13/h1-3,13,16-17,23H,4-12H2/t16-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMBBVGVPWUEMQ-QKLQHJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=C2C(=CC=C4)O)N(CC3)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868547 | |

| Record name | Ketorfanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79798-39-3 | |

| Record name | Ketorfanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79798-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketorfanol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079798393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketorfanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETORFANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z0ZXE70XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ketorfanol

Asymmetric Total Synthesis of Ketorfanol and Enantiomers

The synthesis commences from simple, commercially available, and achiral building blocks, showcasing a de novo approach to this complex alkaloid. nih.govnih.govescholarship.orgresearchgate.net The pathway begins with 4-pentyn-1-ol, which undergoes a Swern oxidation and a subsequent Horner–Wadsworth–Emmons reaction to produce a dienoate intermediate. nih.gov A pivotal step is the Sharpless asymmetric dihydroxylation of this intermediate, which installs a vicinal diol with high regio- and enantioselectivity (95% ee). nih.gov This diol serves as the crucial stereocontrolling element for the remainder of the synthesis. nih.govthieme-connect.com The ability to use either AD-mix-α or AD-mix-β allows for the selective synthesis of either enantiomer of the final product. thieme-connect.com

A cornerstone of the synthetic strategy is a rhodium(I)-catalyzed cascade reaction that rapidly constructs the core bicyclic framework. nih.govthieme-connect.comnih.govescholarship.orgthieme-connect.com This process involves an intramolecular C-H alkenylation of an imine, which generates an azatriene intermediate in situ. nih.govresearchgate.net This intermediate immediately undergoes a highly torquoselective 6π-electrocyclization to furnish a fused bicyclic 1,2-dihydropyridine as a key intermediate. nih.govnih.govescholarship.orgresearchgate.net This cascade reaction efficiently builds molecular complexity and sets several stereocenters in a single, highly controlled operation. nih.govnih.gov

High levels of selectivity are maintained throughout the synthesis. The initial Sharpless asymmetric dihydroxylation selectively functionalizes the olefin distal to the ester group. nih.gov The subsequent Rh(I)-catalyzed C-H functionalization and electrocyclization cascade proceeds as a single diastereomer. nih.govnih.gov The torquoselectivity of the 6π electrocyclization is controlled by the remote stereogenic centers of the protected diol, an example of remote asymmetric induction. thieme-connect.comthieme-connect.comnih.gov Further functionalization, such as the final acid-catalyzed cyclization, proceeds with excellent regio- and diastereocontrol, with a chlorine substituent being used to direct the regioselectivity of the Friedel-Crafts cyclization. nih.govthieme-connect.com

| Step | Transformation | Key Reagents/Catalyst | Selectivity Outcome | Yield |

|---|---|---|---|---|

| 3 | Asymmetric Dihydroxylation | AD-mix-α | Highly regio- and enantioselective (95% ee) | 81% |

| 9 | C-H Alkenylation/Electrocyclization | [RhCl(coe)2]2 | Single diastereomer (>95:5 dr) | 69% (over 2 steps) |

| 11 | Friedel-Crafts Alkylation | H3PO4 | Excellent regio- and diastereocontrol | 61% |

The reaction pathway hinges on the formation of specific, reactive intermediates. The Rh(I)-catalyzed C-H activation and alkenylation of an unsaturated imine first generates an azatriene intermediate (specifically, a 1-azatriene). nih.govresearchgate.net This transient species undergoes a rapid, in-situ 6π-electrocyclization to form a stable, fused bicyclic 1,2-dihydropyridine. nih.govthieme-connect.comnih.govescholarship.orgresearchgate.netthieme-connect.com This dihydropyridine (B1217469) is a versatile intermediate that is then reduced to the corresponding tetrahydropyridine before the final cyclization. nih.govnih.gov While unstabilized azomethine ylides can be generated from silyl-substituted dihydropyridines for cycloaddition reactions to form other complex frameworks like tropanes and indolizidines, the direct synthesis of this compound proceeds via reduction of the dihydropyridine intermediate. nih.govresearchgate.net

Stereochemical control is a central theme of the synthesis, originating from a single asymmetric transformation. The vicinal diol, installed with a defined absolute configuration via the Sharpless asymmetric dihydroxylation, acts as the primary stereocontrolling element. nih.govthieme-connect.comthieme-connect.com After being protected as an acetonide, the chirality of this diol directs the stereochemical outcome of the subsequent C-H alkenylation/electrocyclization cascade. thieme-connect.comthieme-connect.com This key step is described as highly torquoselective, where the stereochemistry of the cyclization is dictated by the remote diol. nih.govnih.govnih.gov Computational studies have confirmed that this high selectivity arises from a conformational effect, where the pre-existing stereocenters favor a specific transition state geometry for the electrocyclization. nih.govnih.govescholarship.orgresearchgate.net The final cyclization to form the morphinan (B1239233) core also proceeds with a high level of diastereocontrol. nih.gov

The final stages of the synthesis feature an elegant and efficient acid-catalyzed tandem reaction. nih.govthieme-connect.com This single-step process accomplishes the formation of the final ring and the installation of the ketone functionality. nih.govnih.govescholarship.org The reaction is initiated by the cleavage of protecting groups under strong acidic conditions (e.g., H₃PO₄). nih.gov This is followed by a pinacol rearrangement of the vicinal diol, which serves as a redox-neutral method to form the requisite ketone at the C-6 position. nih.govnih.govresearchgate.net Concurrently, the acid catalyzes an intramolecular Friedel-Crafts alkylation to forge the final C-C bond, completing the tetracyclic framework of ent-Ketorfanol. nih.govthieme-connect.comescholarship.orgresearchgate.netthieme-connect.com

| Reaction Component | Description |

|---|---|

| Pinacol Rearrangement | The vicinal diol, which previously served as a stereocontrolling element, rearranges to form the C-6 ketone. This is a redox-neutral process. |

| Friedel-Crafts Alkylation | An intramolecular cyclization that forms the final ring of the morphinan structure. |

| Overall Transformation | Converts a complex bicyclic intermediate into the final tetracyclic product in a single step. |

Rhodium(I)-Catalyzed C-H Alkenylation/Electrocyclization Cascades

Development of Analogues and Derivatives for Research Applications

The study of opioid pharmacology relies heavily on the availability of diverse and specific molecular probes. This compound, a morphinan derivative, serves as a foundational structure for the development of novel analogues and derivatives. Advanced synthetic strategies not only provide access to this compound itself but also open avenues for systematic modifications, enabling detailed exploration of structure-activity relationships (SAR) within the opioid receptor system.

Strategic Diversification of this compound Scaffolds

Historically, the synthesis of this compound was achieved through multi-step degradations of naturally occurring opioids like morphine or semi-synthetic ones like naltrexone. nih.gov Modern synthetic chemistry has evolved to offer more flexible and efficient routes that begin with simple, commercially available, and achiral starting materials. nih.govnih.gov A pivotal advancement is the development of an asymmetric total synthesis that facilitates the creation of a wide array of this compound analogues. nih.gov

A key methodology in this approach is a rhodium(I)-catalyzed C–H alkenylation/torquoselective 6π-electrocyclization cascade. nih.govnih.govrsc.org This powerful sequence rapidly constructs a core bicyclic 1,2-dihydropyridine intermediate. nih.govnih.gov The versatility of this synthetic pathway is crucial, as it allows for the regio- and stereoselective incorporation of various substituents into the molecule's framework. nih.gov This strategic diversification is essential for generating a library of related compounds, which can then be used in research to probe the specific interactions between a ligand and its opioid receptor target.

The synthesis involves several key transformations that can be modified to produce different analogues:

Sharpless Asymmetric Dihydroxylation: This step is critical for setting the stereochemistry of the molecule, enabling the production of either enantiomer of this compound. nih.gov

Acid-Catalyzed Rearrangement/Friedel–Crafts Alkylation: In a single step, this tandem reaction introduces the ketone functionality and forms the final ring of the multicyclic drug framework. nih.govnih.gov

By altering the initial building blocks or modifying reagents at different stages of this synthetic sequence, chemists can systematically alter the this compound scaffold to investigate how changes in its structure affect its biological activity.

Precursors for Advanced Opioid Analog Synthesis (e.g., Naltrexone)

The synthetic strategy developed for this compound has proven to be a valuable platform for constructing more complex opioid antagonists, most notably naltrexone. rsc.org Naltrexone is traditionally derived from natural opioids, specifically thebaine. rsc.orgresearchgate.net However, developing synthetic routes that bypass these natural precursors is of significant interest as it allows for the potential creation of analogues that are not accessible from the natural product scaffold. rsc.orgnih.gov

The first asymmetric synthesis of (–)-naltrexone that does not proceed via thebaine directly applies the cascade approach pioneered in the synthesis of (+)-ketorfanol. rsc.orgresearchgate.net This demonstrates that the this compound synthetic pathway serves as a blueprint or conceptual precursor for accessing other important morphinans. The synthesis of naltrexone from simple, achiral precursors utilizes the same foundational Rh(I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade to build the core hexahydroisoquinoline framework. rsc.orgresearchgate.net

Key steps in this advanced synthesis, which parallel the this compound methodology, include:

Preparation of an Imine Intermediate: The synthesis begins by constructing a specific imine from simple starting materials, using a Horner–Wadsworth–Emmons reaction. nih.gov

Stereocenter Introduction: Catalytic asymmetric dihydroxylation is employed to introduce the crucial stereogenic centers early in the process. rsc.orgnih.gov

Cascade Reaction: The Rh(I)-catalyzed cascade forms a key bicyclic intermediate, setting the desired stereochemistry through a torquoselective electrocyclization. rsc.org

Core Formation: Subsequent acid treatment facilitates a Grewe cyclization, which constructs the tetracyclic morphinan core of naltrexone. rsc.orgnih.gov

This successful application of the this compound synthetic strategy to the total synthesis of naltrexone underscores its importance as a foundational methodology. It provides a novel entry point to complex morphinans and enables the investigation of a wider variety of analogues that would be difficult to access through traditional semi-synthesis from natural opioid products. rsc.orgnih.gov

Computational Chemistry and Theoretical Modeling in Ketorfanol Research

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations have been extensively employed to understand the reaction mechanisms involved in the synthesis of ent-Ketorfanol, particularly focusing on a key Rhodium(I)-catalyzed intramolecular C–H alkenylation/6π-electrocyclization cascade. These studies utilize methods such as the ωB97x-D density functional with the 6-31+G(d,p) basis set to model the reaction pathways and energy landscapes nih.govnih.govconicet.gov.arresearchgate.net. DFT calculations have also been instrumental in providing a rationale for the observed high levels of regiocontrol and stereocontrol in related synthetic sequences involving dihydropyridines nih.govresearchgate.net.

Analysis of Torquoselectivity and Stereoselectivity in Electrocyclizations

A significant application of DFT in ent-Ketorfanol research has been the detailed analysis of torquoselectivity and stereoselectivity in the crucial 6π-electrocyclization step. Computational studies revealed that the high torquoselectivity observed in this reaction is primarily governed by a conformational effect nih.govnih.govconicet.gov.arresearchgate.netescholarship.orgresearchgate.net. The favored transition structure (c-tsE) adopts a distorted chair-like arrangement, which is energetically preferred. In contrast, the disfavored transition structure (tb-tsE) is compelled into a less stable twist-boat arrangement, leading to a destabilization of approximately 3.2 kcal mol⁻¹ nih.gov. This conformational preference in the transition state dictates the observed selectivity.

Conformational Analysis and Transition State Characterization

Further conformational analysis using DFT has characterized the ground state and transition state structures relevant to the electrocyclization. The global minimum conformer (c-E1) of the 1-aza-3,5-triene intermediate features a chair-like six-membered ring and an s-trans arrangement of the azatriene moiety nih.gov. A less stable conformer (tb-E1) is found to be about 4.1 kcal mol⁻¹ higher in energy and is associated with the disfavored twist-boat transition structure, indicating inherent strain in the geometry required for its formation nih.gov. The energy difference between the reactive conformers c-E2 and tb-E2 is approximately 4 kcal mol⁻¹, suggesting that the magnitude of this conformational effect is consistent across both ground and transition states nih.gov. These detailed insights into conformational preferences and transition state geometries are crucial for understanding and predicting the stereochemical outcomes of such complex reactions.

Table 1: Computed Energy Differences in ent-Ketorfanol Electrocyclization Transition States

| Conformer Type | Description | Energy Difference (kcal mol⁻¹) | Reference |

| c-tsE | Favored Transition State (distorted chair-like) | 0 | nih.gov |

| tb-tsE | Disfavored Transition State (twist-boat) | 3.2 | nih.gov |

| c-E1 | Global Minimum Reactant Conformer (chair-like) | 0 | nih.gov |

| tb-E1 | Less Stable Reactant Conformer (twist-boat) | 4.1 | nih.gov |

| c-E2 | Reactive Conformer | ~4 (relative to tb-E2) | nih.gov |

| tb-E2 | Reactive Conformer | ~4 (relative to c-E2) | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Opioid Systems

While specific molecular docking and dynamics simulations directly involving Ketorfanol were not detailed in the provided search results, these computational techniques are broadly applied to understand ligand-target interactions within opioid systems. The availability of high-resolution crystal structures for various opioid receptors, including the µ-, δ-, and κ-opioid receptors, has significantly advanced structure-based drug design efforts for novel opioid ligands nih.govebi.ac.ukebi.ac.ukresearchgate.net. Molecular dynamics (MD) simulations, for instance, have been utilized to provide atomic-level descriptions of how other opioid alkaloids, such as mitragynine (B136389), 7-hydroxymitragynine, and mitragynine pseudoindoxyl, bind to and allosterically modulate the μ-opioid receptor researchgate.netnih.gov. These computational approaches are essential for exploring the binding modes, conformational changes, and selectivity profiles of opioid compounds, including those structurally related to this compound.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational approaches are integral to Structure-Activity Relationship (SAR) studies, aiming to correlate molecular features with biological activity. In the context of opioid ligands, Quantitative Structure-Activity Relationship (QSAR) methodologies are employed to evaluate physicochemical properties of chemical compounds and relate them to their biological activities, such as analgesic effects ebi.ac.ukresearchgate.netuclv.edu.cugoogleapis.com. This compound itself has been mentioned in the context of QSAR studies related to analgesic activity ebi.ac.ukuclv.edu.cuuclv.edu.cu. These computational SAR studies provide a framework for identifying key structural determinants responsible for desired pharmacological profiles and can guide the design of new compounds with improved properties.

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational chemistry, particularly DFT, is a powerful tool for predicting synthetic accessibility and reaction outcomes, thereby streamlining the development of synthetic methodologies for complex molecules like this compound. The detailed DFT studies on the Rh(I)-catalyzed C–H alkenylation/6π-electrocyclization cascade, which is a key step in ent-Ketorfanol synthesis, directly contribute to the prediction of reaction outcomes by clarifying the origins of selectivity nih.govnih.govconicet.gov.arresearchgate.netescholarship.orgresearchgate.net. This cascade provides a direct and rapid route to the important class of alkaloids to which this compound belongs nih.gov. Furthermore, computational analyses, supported by experimental observations, have provided insights into the regiocontrol and stereocontrol observed in various transformations of 1,2-dihydropyridines, which are versatile intermediates in the synthesis of nitrogen heterocycles found in many drugs nih.govresearchgate.net. These predictive capabilities allow for the rational design of synthetic routes and the optimization of reaction conditions.

Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus

Opioid Receptor Binding Assays for In Vitro Characterization

In vitro binding assays are fundamental for characterizing the affinity of a compound for specific receptor subtypes. These studies help to understand how a ligand interacts with the receptor's binding pocket. The binding pocket of opioid receptors is generally divided into two regions: a conserved lower part (intracellular side) responsible for efficacy (the "message" region) and a divergent upper part (extracellular side) that confers subtype selectivity (the "address" region). ebi.ac.uk

Radioligand binding displacement assays are a standard technique used to determine the affinity of a test compound for a receptor. In this methodology, a known concentration of a radiolabeled ligand, which binds specifically to the receptor, is incubated with receptor-containing membrane preparations. The test compound is then added in increasing concentrations to displace the radioligand. The reduction in bound radioactivity indicates the affinity of the test compound for the receptor. For instance, [³H]-DAMGO, a mu-selective agonist, is commonly used as a radioligand for μ-opioid receptor binding studies. researchgate.net The separation of free from bound radioligands can be achieved through methods like centrifugation. researchgate.net

Opioid receptor subtype selectivity profiling involves assessing a compound's binding affinity and functional activity at each of the μ, δ, and κ opioid receptors to understand its preferential interaction. Ketorfanol is a 17-cycloalkylmethyl derivative of morphinan (B1239233), structurally related to compounds like butorphanol (B1668111), cyclorphan, oxilorphan, proxorphan, and xorphanol. wikipedia.org These related compounds typically exhibit preferential κ-opioid receptor agonism and, to a lesser extent, μ-opioid receptor partial agonism or antagonism. wikipedia.org This structural relationship suggests that this compound may share a similar selectivity profile.

An in silico bioinformatic methodology, designed for initial exploration of GPCR ligand properties, classified this compound as a partial agonist (PA) at the μ-opioid receptor, with a calculated Gibbs free energy (ΔG) of -9.0 kcal/mol for its interaction with the μ-opioid receptor and a ΔG of -638.6 kcal/mol for the liganded-GPCR/Gα-GDP complex. nih.gov

Table 1: In Silico Prediction of this compound's Interaction with μ-Opioid Receptor

| Compound | μ-Opioid Receptor ΔG (kcal/mol) | Liganded-GPCR/Gα-GDP ΔG (kcal/mol) | Predicted Action |

| This compound | -9.0 | -638.6 | Partial Agonist |

| Xorphanol | -9.0 | -674.4 | Partial Agonist |

| Nalbuphine | -10.1 | -589.9 | Partial Agonist |

| Nalmefene | -9.8 | -650.7 | Antagonist |

Note: Data derived from an in silico bioinformatic methodology for initial exploration of GPCR ligands' agonistic/antagonistic properties. nih.gov

In Vitro Functional Assays for Receptor Agonism/Antagonism (Mechanistic Insights)

Functional assays provide mechanistic insights into how a ligand activates or inhibits receptor signaling pathways. Opioid receptors, as GPCRs, primarily signal through G proteins, but also engage other pathways such as beta-arrestin recruitment. wikipedia.org

Upon activation by an agonist, GPCRs undergo conformational changes that facilitate the dissociation of Gα and Gβγ subunits from the heterotrimeric G protein. wikipedia.org This dissociation allows the G protein subunits to interact with various intracellular effector pathways, such as adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. youtube.com Early work in opioid receptor pharmacology demonstrated that guanine (B1146940) nucleotides, like guanosine (B1672433) triphosphate (GTP), modulate agonist binding to opioid receptors in membrane preparations, and opioid agonists stimulate GTPase activity. wikipedia.org

While the general mechanisms of GPCR signaling for opioid receptors are well-understood, specific experimental data detailing this compound's effects on G protein-coupled signaling pathways (e.g., EC50 values for G protein activation or inhibition of cAMP production) are not publicly available in the search results.

Beyond G protein coupling, GPCRs, including opioid receptors, also recruit beta-arrestins (arrestin-2 and arrestin-3) following phosphorylation by G protein-coupled receptor kinases (GRKs). wikipedia.org Beta-arrestins play a crucial role in regulating receptor desensitization, internalization, and subsequent signaling. wikipedia.org The concept of "ligand bias" has emerged, describing ligands that preferentially stimulate one intracellular signaling pathway (e.g., G protein signaling) over another (e.g., beta-arrestin recruitment). google.com Developing G protein-biased μ-opioid receptor agonists is of growing interest, as they may offer improved therapeutic indices with reduced adverse events. google.com

Structure-Activity Relationships (SAR) for Opioid Receptor Ligands in Preclinical Contexts

Structure-Activity Relationships (SAR) explore how modifications to a chemical compound's structure influence its biological activity. For opioid receptor ligands, the binding pocket of opioid receptors can be conceptually divided into a conserved "message" region, responsible for efficacy, and a divergent "address" region, which dictates subtype selectivity. ebi.ac.uk

This compound is a morphinan derivative, characterized by its 17-cyclopropylmethyl group and a ketone at the 6-position of the morphinan skeleton. wikipedia.org The synthesis of ent-ketorfanol, the non-regulated enantiomer of this compound, has been reported, highlighting the chemical strategies to access this class of compounds. nih.govnih.gov These synthetic efforts allow for the exploration of different structural variants to potentially design new opioid ligands with modified pharmacological properties. nih.gov The structural similarity of this compound to other κ-opioid receptor agonists and μ-opioid receptor partial agonists/antagonists, such as butorphanol and xorphanol, suggests that the cyclopropylmethyl substituent at the nitrogen and the morphinan core contribute to its observed opioid receptor interactions. wikipedia.orgwikipedia.org

While the general principles of SAR for opioid ligands are well-established, specific detailed SAR studies focusing solely on the impact of various structural modifications within the this compound scaffold on its precise binding affinities and functional activities at μ, δ, and κ opioid receptors are not extensively detailed in the provided search results.

Preclinical Pharmacokinetic and Metabolic Research Methodologies

In Vitro Metabolic Stability Assays (e.g., Liver Microsomal Stability)

In vitro metabolic stability assays are fundamental for predicting the metabolic fate and intrinsic clearance of a compound in the body, primarily focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes evotec.comnih.gov. Liver microsomes, which are subcellular fractions containing these membrane-bound drug-metabolizing enzymes, are a widely used in vitro model for assessing hepatic clearance evotec.com.

Methodology: Typically, a test compound, such as Ketorfanol, is incubated with liver microsomes (e.g., human, rat, mouse) at physiological temperature (37°C) in the presence of co-factors like NADPH, which initiates the metabolic reactions evotec.comnih.gov. Samples are collected at various time points over a defined period (e.g., 0, 5, 15, 30, and 45 minutes), and the reaction is halted by adding an organic solvent like acetonitrile (B52724) evotec.com. The disappearance of the parent compound is then monitored, often using liquid chromatography-mass spectrometry (LC-MS/MS) evotec.comnih.gov. This assay can provide insights into the compound's half-life in microsomes (t½) and intrinsic clearance (CLint), indicating how rapidly it is metabolized nih.gov. Liver microsomes can also be adapted to study Phase II metabolism by including appropriate cofactors evotec.com.

For a compound like this compound, understanding its metabolic stability in liver microsomes would be critical to predict its hepatic clearance and potential for drug-drug interactions. However, specific quantitative data on this compound's in vitro metabolic stability, such as its half-life or intrinsic clearance in human or animal liver microsomes, are not detailed in the currently available search results.

In Vitro Permeability and Absorption Studies

In vitro permeability and absorption studies are essential for predicting how well a compound will be absorbed across biological membranes, particularly in the gastrointestinal tract for orally administered drugs justia.comjustia.comevotec.com. These studies help determine a compound's suitability for oral dosing and can identify potential issues related to active uptake or efflux mechanisms evotec.com.

Methodology: The Caco-2 permeability assay is a widely accepted in vitro model that utilizes human colon carcinoma cells (Caco-2 cells) evotec.com. When cultured on semipermeable membranes, these cells differentiate into polarized monolayers that mimic the intestinal epithelial barrier, complete with brush border and intercellular junctions evotec.com. The assay measures the rate of flux of a compound across these cell monolayers. Bidirectional Caco-2 permeability assays are performed to assess drug efflux, where transport is measured from the apical to basolateral direction and vice versa evotec.com. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than two typically indicates the presence of active efflux evotec.com. Other in vitro methods, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can also be used to assess passive diffusion, which can be correlated with Caco-2 data to understand absorption mechanisms nih.gov.

For this compound, assessing its permeability across Caco-2 cell monolayers would be crucial for understanding its potential oral bioavailability. While this compound is mentioned in patents related to drug delivery and permeation enhancers justia.comjustia.comgoogleapis.comgoogle.com, specific permeability coefficients (Papp values) or efflux ratios for this compound from Caco-2 or similar in vitro absorption studies are not provided in the search results.

Preclinical Pharmacokinetic Study Designs in Animal Models for Research

Preclinical pharmacokinetic studies in animal models are vital for characterizing the in vivo ADME properties of a compound before human trials google.com.pggoogle.comnih.gov. These studies provide a comprehensive understanding of how a compound behaves in a living system, including its systemic exposure, distribution to various tissues, metabolism by endogenous enzymes, and routes of excretion googleapis.comgoogleapis.comgoogle.com.

Study Designs: Common animal models used in preclinical PK studies include rodents (e.g., mice, rats) and other mammals (e.g., dogs, primates) google.comnih.govgoogleapis.comjustia.com. Compounds are administered via various routes, such as oral gavage (p.o.) or intravenous injection (i.v.), to determine parameters like bioavailability, plasma concentration-time profiles, half-life, clearance, and volume of distribution nih.gov. Blood, plasma, urine, and tissue samples are collected at predetermined time points following administration nih.govgoogle.comgoogle.com. The selection of animal species often considers their metabolic similarities to humans evotec.com.

This compound has been investigated in animal assays, where it demonstrated "potent antiwrithing activity" wikipedia.orgncats.ioresearchgate.net. This suggests that in vivo studies were conducted to evaluate its pharmacological effects and, by extension, its pharmacokinetic profile in these models. However, detailed pharmacokinetic parameters for this compound from specific animal studies (e.g., Cmax, Tmax, AUC, half-life, or clearance values in rats or mice) are not explicitly presented in the provided search results.

Bioanalytical Techniques for Quantitation in Biological Matrices (e.g., LC-MS/MS)

Accurate and sensitive bioanalytical techniques are indispensable for quantifying drug concentrations in biological matrices collected during preclinical PK and metabolic studies nih.govnih.gov. These techniques enable the determination of pharmacokinetic parameters and the identification of metabolites.

LC-MS/MS: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the predominant bioanalytical technique used for the quantitation of small molecule drugs and their metabolites in complex biological samples like plasma, urine, and tissue homogenates evotec.comnih.govnih.govresearchgate.net. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC separates the compound of interest from other components in the biological matrix, while MS/MS provides highly specific detection and quantitation by monitoring characteristic fragmentation patterns of the parent compound and its metabolites nih.gov. This method offers advantages such as high sensitivity, wide dynamic range, and the ability to analyze multiple compounds simultaneously nih.gov. Sample preparation steps, including protein precipitation or liquid-liquid extraction, are typically employed to isolate the analytes from the biological matrix before LC-MS/MS analysis nih.gov.

While LC-MS/MS is the standard method for such analyses, specific details regarding the validated LC-MS/MS method for this compound quantitation in biological matrices, including chromatographic conditions, mass spectrometry parameters, or validation data (e.g., linearity, accuracy, precision, recovery, matrix effect), are not provided in the available information.

Analytical Methods for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic methods are fundamental for separating and quantifying components within a mixture, making them essential for purity assessment and the isolation of intermediates in Ketorfanol research.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of pharmaceutical compounds and their intermediates. It is employed to analyze drug concentrations in various formulations google.comgoogleapis.com. In the context of related opioid compounds, HPLC has been used to determine the purity and configuration of substances like N-methylnaltrexone, with studies aiming for very high purity levels, sometimes with no detectable impurities as measured by HPLC epo.org. Furthermore, HPLC coupled with mass spectrometry (HPLC-MS/MS) has been applied in suspect screening for contaminants, including this compound, in environmental water samples, highlighting its utility in detecting and quantifying trace amounts of the compound kwrwater.nl.

Gas Chromatography (GC) is another vital chromatographic technique, particularly useful for volatile or semi-volatile compounds and for assessing the purity of reaction products and intermediates. In the synthesis of tetrahydropyridines, which can serve as intermediates for morphinan (B1239233) derivatives like this compound, GC analysis has been used to confirm high purity, often exceeding 99% acs.org. GC analysis can also be employed to monitor reaction progress and determine the conversion rates of intermediates acs.org. When coupled with mass spectrometry (GC-MS), it provides comprehensive information about the composition of complex mixtures, enabling the identification of reaction products and potential byproducts csic.es.

Spectroscopic Techniques for Structural Elucidation (Focus on Research Application)

Spectroscopic methods provide invaluable insights into the molecular structure of this compound and its intermediates, confirming connectivity, functional groups, and stereochemical features.

Mass Spectrometry (MS) is an essential analytical tool for determining the molecular weight of compounds and providing information about their elemental composition and fragmentation patterns, which aids in structural confirmation and impurity identification. High-Resolution Electrospray Mass Spectrometry (HRMS) is frequently used to acquire accurate mass data, which is critical for confirming the molecular formula of newly synthesized compounds and intermediates csic.esresearchgate.net. GC-MS, as mentioned previously, combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it effective for analyzing complex reaction mixtures and identifying various components, including trace impurities csic.es. MS is also applied in broader screening efforts to detect and identify emerging contaminants, including compounds like this compound, in environmental matrices kwrwater.nl.

Advanced Chiral Separation Techniques

This compound possesses three defined stereocenters, making the control and analysis of its stereochemistry paramount in its research and development, particularly in asymmetric synthesis chemspider.com. The synthesis of ent-Ketorfanol, the non-regulated enantiomer, often involves highly stereoselective reactions, such as Rh(I)-catalyzed C-H alkenylation/torquoselective 6π electrocyclization cascades nih.govresearchgate.netresearchgate.netconicet.gov.arnih.gov.

Future Research Directions and Unexplored Avenues for Ketorfanol

Development of Novel Synthetic Strategies for Analog Libraries

The development of novel synthetic strategies for Ketorfanol and its analogs is a crucial area for future research, aiming to overcome limitations of traditional synthesis and enable the creation of diverse chemical libraries. Historically, routes to this compound have often relied on multi-step degradation of complex natural products like morphine or naltrexone. wikidata.org However, more recent advancements, such as the asymmetric synthesis of ent-ketorfanol, have demonstrated the feasibility of preparing morphinans from simpler, commercially available achiral precursors. wikidata.orgmims.com

A key methodology in this regard involves a Rh(I)-catalyzed intramolecular C–H alkenylation/torquoselective 6π-electrocyclization cascade. wikidata.orgmims.com This cascade reaction efficiently furnishes a fused bicyclic 1,2-dihydropyridine intermediate, which can then be transformed into the morphinan (B1239233) core. wikidata.org The high torquoselectivity observed in the electrocyclization step, influenced by conformational effects, is particularly advantageous for controlling stereochemistry. wikidata.orgmims.comwikipedia.org This approach allows for the rapid and direct synthesis of this important class of alkaloids, providing access to structural variants that are not easily obtained from heavily functionalized natural opioid starting materials. wikidata.org

Further research could focus on:

Modular Synthesis: Developing more modular and convergent synthetic routes that allow for late-stage diversification of the this compound scaffold. This would facilitate the rapid generation of large analog libraries for comprehensive structure-activity relationship (SAR) studies.

Catalytic Asymmetric Synthesis: Expanding the scope of catalytic asymmetric methods, such as the Sharpless asymmetric dihydroxylation used in ent-ketorfanol synthesis, to introduce diverse stereogenic centers with high enantioselectivity. wikidata.orgoup.com

Flow Chemistry and Automation: Implementing flow chemistry techniques and automated synthesis platforms to streamline the production of this compound analogs, improving efficiency and scalability for library generation.

These novel synthetic strategies are essential for systematically exploring the chemical space around this compound, potentially leading to compounds with improved pharmacological profiles, altered receptor selectivity, or novel mechanisms of action.

Investigation of Non-Opioid Receptor Targets (Hypothetical and Theoretical)

While this compound's primary activity is centered on opioid receptors, google.com future research could hypothetically and theoretically investigate its potential interactions with non-opioid receptor targets. Many pharmacologically active compounds exhibit polypharmacology, interacting with multiple targets beyond their primary ones. Given the complex polycyclic morphinan structure of this compound, it is plausible that it could engage with other biological macromolecules.

Hypothetical and theoretical avenues for investigation include:

Other G-Protein Coupled Receptors (GPCRs): Beyond the well-studied opioid receptors (μ, δ, κ), this compound's scaffold might theoretically interact with other GPCR families. Computational screening and in silico docking studies could predict potential binding to a wide array of GPCRs, including adrenergic, serotonergic, or dopaminergic receptors, based on shared binding site motifs or conformational flexibility. mims.comnih.govnih.gov

Ion Channels: Morphinans, due to their structural features, might theoretically influence ion channel activity. Computational models could explore interactions with voltage-gated ion channels (e.g., sodium, potassium, calcium channels) or ligand-gated ion channels, which are crucial in neurological signaling.

Enzymes and Transporters: The possibility of this compound acting as an inhibitor or modulator of various enzymes (e.g., those involved in neurotransmitter synthesis or degradation) or transporters (e.g., monoamine transporters) could be explored theoretically through molecular modeling and in silico ligand-protein interaction predictions.

Allosteric Sites: Instead of direct orthosteric binding, this compound or its analogs might hypothetically modulate the activity of other receptors or enzymes through allosteric mechanisms, leading to novel pharmacological effects. Molecular dynamics simulations could provide insights into such dynamic interactions. oup.comfda.govnih.gov

These investigations would initially rely heavily on advanced computational modeling, followed by targeted in vitro assays to validate any theoretical predictions.

Advanced Computational Modeling for De Novo Ligand Design

Advanced computational modeling plays a pivotal role in modern drug discovery, offering efficient and cost-effective strategies for de novo ligand design. fda.gov For this compound, computational approaches can be leveraged to design novel ligands from scratch, aiming to optimize desired properties or introduce new functionalities.

Key areas for advanced computational modeling include:

Structure-Based Drug Design (SBDD): Utilizing the known or predicted three-dimensional structures of opioid receptors (e.g., μ, δ, κ-opioid receptors) nih.govnih.gov and potentially other hypothetical targets, SBDD techniques such as molecular docking can predict how this compound and its designed analogs bind to these receptors. capes.gov.br This can guide the design of new ligands with enhanced affinity or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for understanding the dynamic interactions between ligands and receptors at an atomic resolution. oup.comfda.govnih.gov For this compound, MD can provide insights into ligand binding poses, residence times, and conformational changes induced upon binding to opioid receptors, or even hypothetical non-opioid targets. fda.govnih.govcapes.gov.br This dynamic information is crucial for designing ligands with specific kinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models can correlate structural features of this compound analogs with their biological activities. By integrating QSAR with machine learning and deep learning generative models, researchers can explore vast chemical spaces to identify novel molecules with optimized multi-parameter profiles, such as affinity, selectivity, and even predicted pharmacokinetic properties. fda.govresearchgate.net These models can learn from existing data to propose entirely new molecular structures.

Fragment-Based Drug Design (FBDD): Although not explicitly mentioned for this compound, FBDD could be applied by identifying small molecular fragments that bind to specific regions of the target protein. These fragments could then be grown or linked to generate novel this compound-like molecules with optimized interactions.

Exploration of this compound as a Chemical Probe in Biological Systems (In Vitro/Preclinical)

This compound, with its defined opioid receptor activity, presents an opportunity to be explored as a chemical probe in biological systems during in vitro and preclinical research. A chemical probe is a small molecule tool used to perturb a biological system to investigate specific proteins, pathways, or cellular processes.

Potential applications of this compound as a chemical probe include:

Opioid Receptor Signaling Studies: this compound can be utilized to selectively activate or modulate κ- and μ-opioid receptors in vitro to dissect downstream signaling pathways, G-protein coupling preferences, and β-arrestin recruitment. This can help in understanding the intricacies of opioid receptor pharmacology.

Target Engagement and Occupancy Assays: Modified versions of this compound (e.g., radiolabeled or fluorescently tagged) could serve as probes to quantify receptor occupancy in cells or tissues, providing insights into the binding kinetics and efficacy of new opioid ligands.

Functional Assays: this compound can be employed in various cell-based or biochemical assays to study receptor desensitization, internalization, and recycling mechanisms, contributing to a deeper understanding of opioid receptor regulation.

Phenotypic Screening: While its primary target is known, this compound could be used in phenotypic screens to identify novel biological pathways or cellular responses modulated by opioid receptor activation, potentially revealing new therapeutic opportunities.

Application in Chemical Biology Tools and Methodologies

Building upon its potential as a chemical probe, this compound can find broader application in the development of chemical biology tools and methodologies. These tools are instrumental for gaining mechanistic insights into biological processes and for identifying and validating new drug targets.

Areas of application include:

Affinity-Based Proteomics: By conjugating this compound to a solid support or a tag (e.g., biotin), it could be used in affinity chromatography or pull-down assays to identify novel protein binding partners or components of the opioid receptor interactome.

Photoaffinity Labeling (PAL): Incorporating a photoactivatable group into the this compound structure would enable covalent labeling of its binding sites upon UV irradiation. This technique is invaluable for mapping ligand-receptor interfaces and identifying direct binding partners in complex biological mixtures.

Fluorescent Probes: Derivatizing this compound with fluorophores could yield fluorescent probes for live-cell imaging of opioid receptor localization, trafficking, and real-time activation dynamics. This would allow for visualization of receptor activity in a spatial and temporal manner.

Chemogenetic Approaches: While more advanced, this compound could theoretically be engineered into a chemogenetic system, where a modified receptor is selectively activated by this compound (or a derivative), allowing for precise control over cellular processes in vitro or in preclinical models.

Biosensor Development: this compound could be integrated into biosensors designed to detect opioid receptor activation or downstream signaling events, providing high-throughput screening capabilities for new chemical entities.

These advanced applications of this compound in chemical biology would significantly contribute to understanding opioid receptor biology and could pave the way for the discovery of next-generation analgesics with improved profiles.

Q & A

Q. What are the established synthetic routes for Ketorfanol, and how do their regioselectivity profiles compare?

this compound is synthesized via two primary methods:

- Rh(I)-catalyzed C–H alkenylation/6π-electrocyclization cascade : This method enables regioselective incorporation of substituents into tetrahydropyridines, leveraging torquoselective electrocyclization to control stereochemistry .

- Degradation of functionalized natural products : Early syntheses relied on modifying complex natural product scaffolds, which introduced challenges in regioselectivity due to substrate complexity .

Methodological Insight : To compare regioselectivity, researchers should analyze stereochemical outcomes using NMR and X-ray crystallography. Computational modeling (e.g., DFT calculations) can further elucidate torquoselectivity mechanisms in electrocyclization steps .

| Synthesis Method | Key Steps | Regioselectivity Control | Reference |

|---|---|---|---|

| Rh(I)-catalyzed cascade | C–H alkenylation, electrocyclization | Torquoselective 6π-electrocyclization | |

| Natural product degradation | Functionalized starting materials | Dependent on substrate complexity |

Q. How can researchers design toxicological studies for this compound analogs to assess systemic effects?

Experimental Design :

- Inclusion Criteria : Use routes of exposure (oral, inhalation) and health outcomes (respiratory effects, mortality) aligned with standardized toxicological frameworks (Table C-1 in ).

- Dose-Response Analysis : Employ longitudinal studies in rodent models to track body weight changes, organ toxicity, and biochemical markers (e.g., liver enzymes).

- Statistical Validation : Apply ANOVA for inter-group comparisons and Kaplan-Meier survival analysis for mortality data .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?

Methodology :

- Data Triangulation : Cross-validate in vitro binding assays (e.g., receptor affinity) with pharmacokinetic studies (e.g., bioavailability, half-life) to identify metabolic instability as a confounding factor .

- Contradiction Analysis : Use meta-regression to assess heterogeneity across studies. For example, discrepancies may arise from species-specific cytochrome P450 metabolism differences .

Q. How can torquoselectivity in this compound’s electrocyclization step be optimized for scalable synthesis?

Catalytic Optimization :

- Ligand Screening : Test chiral ligands in Rh(I) catalysis to enhance enantiomeric excess (e.g., BINAP derivatives) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving torquoselectivity. Monitor outcomes via HPLC with chiral columns .

Q. What frameworks guide hypothesis development for this compound’s structure-activity relationships (SAR)?

Research Design Tools :

- PICO Framework : Define Population (e.g., receptor subtypes), Intervention (structural modifications), Comparison (wild-type vs. analogs), and Outcome (binding affinity) .

- FINER Criteria : Ensure hypotheses are Feasible (e.g., synthetic accessibility), Novel (unexplored substituents), and Relevant (therapeutic targets) .

Q. How can computational models integrate with experimental data to validate this compound’s molecular targets?

Methodology :

- ChemFOnt Integration : Use ontology-based tools (e.g., ChemFOnt) to map functional chemical data (e.g., target binding, metabolic pathways) onto experimental datasets .

- Machine Learning : Train models on SAR data to predict off-target interactions or optimize lead compounds .

Key Considerations for Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.